L-胱氨酸二乙酯

描述

Diethyl L-cystinate is a chemical compound that belongs to the class of amino acids. It is a derivative of L-cysteine and has a wide range of applications in the field of scientific research.

科学研究应用

医药应用

“L-胱氨酸二乙酯”,也称为“胱氨酸二乙酯”,与L-半胱氨酸密切相关,L-半胱氨酸是一种具有多种医药应用的氨基酸。 它被用于各种治疗方法,包括逆转吗啡等阿片类药物的副作用而不影响其镇痛作用 .

食品工业

在食品工业中,与“L-胱氨酸二乙酯”结构相关的L-半胱氨酸因其抗氧化性能而被用作烘焙中的面团改良剂 .

动物饲料

该化合物的近亲L-半胱氨酸也被用于动物饲料,通过提供生长发育所需的必需氨基酸来促进牲畜健康 .

生物医学研究

在生物医学研究中,像“L-胱氨酸二乙酯”这样的化合物因其在晶体生长抑制方面的作用而被研究,这对于预防某些类型的肾结石具有意义 .

分析化学

该化合物的衍生物用于开发用于各种生化分析的高通量定量分析方法 .

遗传学研究

作用机制

Target of Action

Diethyl L-cystinate, also known as Cystine diethyl ester, is a derivative of the amino acid cysteine It is known that cysteine, the parent compound of diethyl l-cystinate, plays a crucial role in various biological processes, including protein synthesis and the formation of disulfide bridges, which are essential for protein folding, assembly, and stability .

Mode of Action

Cysteine, from which diethyl l-cystinate is derived, is known to serve as a major precursor for the synthesis of glutathione . Glutathione is a critical antioxidant in the body that helps prevent cellular damage caused by reactive oxygen species such as free radicals and peroxides .

Biochemical Pathways

Diethyl L-cystinate likely participates in similar biochemical pathways as cysteine. Cysteine is involved in the synthesis of sulfur-containing compounds such as methionine, thiamine, biotin, and coenzyme A . It also contributes to the formation of Fe/S clusters of the catalytic domain of some enzymes . Moreover, cysteine is a crucial component in the tripeptide glutathione, which plays a significant role in cellular defense against oxidative stress .

Pharmacokinetics

It is known that modifications to amino acids, such as acetylation, can significantly alter their uptake into cells . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . Similar modifications could potentially influence the ADME properties of Diethyl L-cystinate.

Result of Action

Given its relation to cysteine, it may contribute to antioxidant activity, protein structure stabilization, and various metabolic processes .

生化分析

Biochemical Properties

Diethyl L-cystinate is involved in a variety of biochemical reactions. It is a precursor of the antioxidant glutathione . The presence of conserved cysteine residues in protein motifs across all organisms suggests their early evolutionary utilization in enzyme catalysis, transcriptional regulation, protein folding, and the establishment of three-dimensional structures .

Cellular Effects

Diethyl L-cystinate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it decreases food intake, fat mass weight, and body weight dose-dependently .

Molecular Mechanism

The mechanism of action of Diethyl L-cystinate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It facilitates the formation of disulfide bridges, covalent bonds essential for the folding and stabilization of proteins’ tertiary structures . This structural support is pivotal for the proper functioning of proteins in biological processes .

Dosage Effects in Animal Models

The effects of Diethyl L-cystinate vary with different dosages in animal models. Studies have shown that administering Diethyl L-cystinate dependently decreased the food intake, fat mass weight, and body weight dose

Metabolic Pathways

Diethyl L-cystinate is involved in several metabolic pathways. It is synthesized from methionine and contributes to various cellular functions, producing important molecules like taurine and sulfate . It also plays a key role in forming disulfide bridges for protein folding and stabilization .

Transport and Distribution

Diethyl L-cystinate is transported and distributed within cells and tissues. It is transported via system xc, which mediates cystine influx coupled with the efflux of intracellular glutamate . The activity of system xc is induced by various stimuli, including electrophilic agents like Diethyl L-cystinate .

Subcellular Localization

Current studies focus on the transport and distribution of Diethyl L-cystinate within cells and tissues

属性

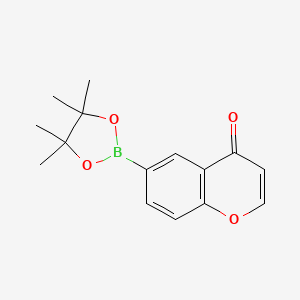

IUPAC Name |

ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKFAVCRANPUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973840 | |

| Record name | Diethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-89-1 | |

| Record name | Diethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)